molecular formula C9H10BrNO2 B3173567 Ethyl 4-bromo-6-methylpicolinate CAS No. 947179-03-5

Ethyl 4-bromo-6-methylpicolinate

Cat. No.: B3173567
CAS No.: 947179-03-5
M. Wt: 244.08 g/mol
InChI Key: AAPPRTUAEBBJOZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methylpicolinate is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of picolinic acid, where the ethyl ester is substituted with a bromine atom at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-6-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 6-methylpicolinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to promote the reaction between the carboxylic acid and ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-substituted derivatives, such as 4-aminomethyl-6-methylpicolinate.

    Oxidation: Formation of 4-bromo-6-methylpicolinic acid or 4-bromo-6-methylpicolinaldehyde.

    Reduction: Formation of 4-bromo-6-methylpicolinyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-6-methylpicolinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-methylpicolinate depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine and ester groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-bromo-6-methylpicolinate can be compared with other picolinic acid derivatives, such as:

Properties

IUPAC Name

ethyl 4-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPPRTUAEBBJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-6-methyl-pyridine-2-carboxylic acid potassium salt (253 mg, 0.996 mmol) in ethanol (100 mL), H2SO4 (2 mL) is added dropwise. The mixture is heated to 70° C. for 16 h before it is carefully diluted with sat. aq. NaHCO3. The mixture is extracted three times with diethyl ether. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified on prep. TLC plates with heptane:EA 3:2 to give 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (105 mg) as a pale yellow oil; LC-MS: tR=0.85 min, [M+1]+=244.22.
Quantity
253 mg
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reactant
Reaction Step One
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100 mL
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2 mL
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Synthesis routes and methods II

Procedure details

Sulfuric acid (5 mL) is added to a suspension of 4-bromo-6-methyl-pyridine-2-carboxylic acid potassium salt (5.03 g, 15.5 mmol) in ethanol (150 mL). The clear solution is heated to 70° C. and stirred for 18 h. The mixture is neutralised with NaHCO3 and sat. aq. NaHCO3 solution and then extracted three times with diethyl ether. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 3:2 to give 4-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (2.42 g) as a yellow oil; LC-MS: tR=0.86 min, [M+1]+=243.96.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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